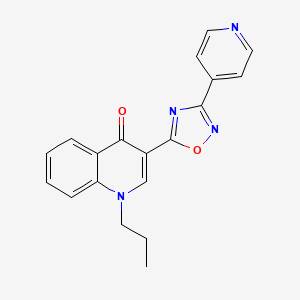

1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

1-Propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a 1-propyl group at the N1 position and a 1,2,4-oxadiazole ring at the C3 position. The oxadiazole moiety is further functionalized with a pyridin-4-yl group.

Properties

IUPAC Name |

1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-11-23-12-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)13-7-9-20-10-8-13/h3-10,12H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHATTHXINWBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-ketoester under acidic or basic conditions.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the quinolinone core using a suitable alkyl halide in the presence of a base.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction of a hydrazide derivative with a nitrile or carboxylic acid derivative under dehydrating conditions.

Coupling with Pyridine Ring: The final step involves coupling the oxadiazole ring with a pyridine derivative through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring to an amine derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the quinolinone core, using reagents such as halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation Products: Quinolinone N-oxide derivatives.

Reduction Products: Amine derivatives of the oxadiazole ring.

Substitution Products: Alkylated or acylated derivatives at the pyridine or quinolinone rings.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing quinoline and oxadiazole moieties can exhibit potent anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the oxadiazole unit enhances these effects by modifying the compound's interaction with biological targets.

Case Study:

A study evaluated the anticancer activity of several quinoline derivatives, including those similar to 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, against human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have indicated that oxadiazole derivatives possess significant antibacterial and antifungal activities. The mechanism generally involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:

In vitro tests demonstrated that 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its lipophilicity, which improved its penetration into bacterial cells .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Quinoline derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

Research indicated that similar compounds could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. This suggests that 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one may serve as a lead compound for developing anti-inflammatory drugs .

Neuroprotective Properties

Emerging studies suggest that certain oxadiazole-containing compounds may offer neuroprotective benefits by modulating neuroinflammatory processes and oxidative stress.

Case Study:

In a model of neurodegeneration, compounds similar to 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one were shown to improve cognitive function and reduce neuronal apoptosis. These findings point toward the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Variations in substituents on the quinoline or oxadiazole rings can significantly impact biological activity.

Mechanism of Action

The mechanism of action of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.

Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-4(1H)-one Derivatives

(a) 1-Propyl-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}quinolin-4(1H)-one

- Structural Similarity : Differs only in the substitution of the pyridin-4-yl group with a 3-(trifluoromethyl)phenyl group on the oxadiazole ring.

- Impact of Substituents : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the pyridinyl group, which may improve membrane permeability but reduce solubility in polar solvents .

- Synthetic Routes: Likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) analogous to methods used for bisquinazolinones .

(b) 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-Hydroxy-1-Methyl-Quinolin-2(1H)-one (Compound 11)

- Structural Divergence: Replaces the oxadiazole-pyridinyl moiety with a 2-aminopyrimidine carbonyl group.

- Functional Properties: Exhibits antimicrobial activity, attributed to hydrogen-bonding interactions via the aminopyrimidine group.

1,2,4-Oxadiazole-Containing Compounds

(a) 1-(4-Hydroxy-3,5-Diphenyl-4,5-Dihydro-1,2,4-Oxadiazol-5-yl)Pyrimidin-2(1H)-one (28-I/II Mixture)

- Structural Features: A dihydro-oxadiazole fused to pyrimidinone, contrasting with the fully aromatic oxadiazole in the target compound.

- Stability : The partially reduced oxadiazole in 28-I/II is less thermally stable, as evidenced by its lower melting point (144–148°C) compared to aromatic oxadiazoles .

(b) Bisquinazolinones (4a–l)

- Design: Incorporate two quinolinone units linked via aryl groups, forming donor-π-acceptor systems.

- Photophysical Properties: Exhibit strong absorption in DMSO (λmax 320–450 nm) and fluorescence in acetic acid, properties modulated by electron-withdrawing substituents. The target compound’s single quinolinone-oxadiazole system may show narrower absorption bands but higher quantum yields .

Heterocyclic Systems with Pyridinyl Groups

(a) 3-[1-(3-Ethynylphenyl)-1H-Pyrazol-5-yl]-1-Phenylpyridazin-4(1H)-one (JK6)

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Synthetic Accessibility: The target compound’s oxadiazole-pyridinyl group can likely be synthesized via Suzuki-Miyaura cross-coupling, as demonstrated for bisquinazolinones .

- Solubility Challenges: Analogous quinolinone derivatives show poor solubility in non-polar solvents, suggesting the need for formulation optimization .

- Biological Potential: Structural analogs with oxadiazole moieties exhibit antimicrobial and fluorescence properties, positioning the target compound for dual therapeutic-diagnostic applications .

Biological Activity

1-Propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structural integration of quinoline, oxadiazole, and pyridine moieties allows for unique interactions with various biological targets, potentially modulating pathways involved in several disease processes.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a propyl group and a pyridine-linked oxadiazole ring. This configuration enhances its lipophilicity and facilitates interactions with biological membranes.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C16H15N5O |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 1207059-55-9 |

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies on related compounds have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action often involves interference with bacterial enzyme systems, such as cytochrome P450-dependent pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .

Antiviral Properties

1-Propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has also been investigated for its antiviral potential. Molecular docking studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. Molecular docking studies reveal that it binds effectively to active sites of several enzymes involved in disease progression.

Study 1: Antimycobacterial Activity

A study conducted by Bylov et al. (2022) explored the antimycobacterial activity of oxadiazole derivatives similar to the compound . The results indicated significant inhibition of Mycobacterium tuberculosis growth, suggesting that the oxadiazole moiety plays a crucial role in enhancing biological efficacy .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies reported by Savchenko et al. (2023) demonstrated that the compound exhibited dose-dependent cytotoxicity against human breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing an IC50 value indicative of substantial anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.